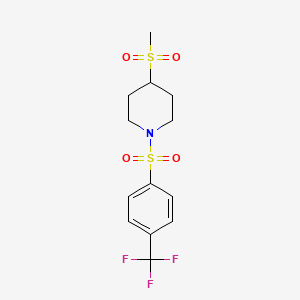

4-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

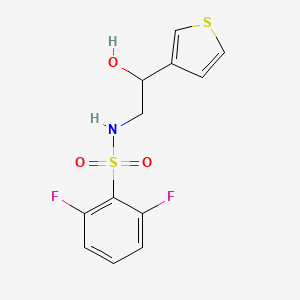

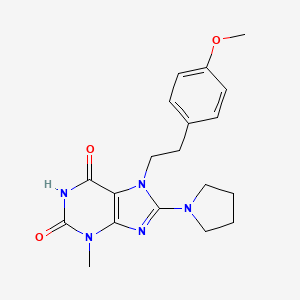

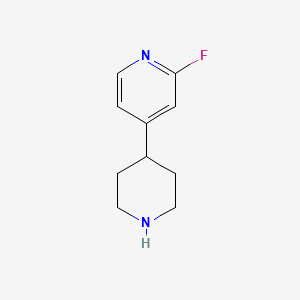

The compound “4-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine” is a piperidine derivative with sulfonyl groups attached. Piperidine is a common organic compound that serves as a building block in the synthesis of many pharmaceuticals . The sulfonyl groups and the trifluoromethyl group are common functional groups in medicinal chemistry, often used to increase the lipophilicity and thus the bioavailability of a drug .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of reactions. For example, sulfonyl groups can participate in substitution and elimination reactions, and the trifluoromethyl group can enhance the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility .Aplicaciones Científicas De Investigación

Cyclisation Catalyst

- Research Use: Triflic acid, which includes the trifluoromethylsulfonyl group, is used as a catalyst in cyclisation processes to form pyrrolidines and homopiperidines. It's effective for creating polycyclic systems in a competitive environment where piperidines would normally form (Haskins & Knight, 2002).

Stereodynamics and Perlin Effect

- Research Use: The stereodynamic behavior of compounds including 1-(trifluoromethylsulfonyl)piperidine has been studied using NMR spectroscopy. This research helps understand the molecular conformations and interactions in compounds (Shainyan et al., 2008).

Nanofiltration Membrane Development

- Research Use: Novel sulfonated thin-film composite nanofiltration membranes, incorporating trifluoromethylsulfonyl groups, have been developed for treating dye solutions. This research aims at enhancing water flux and dye rejection capabilities of these membranes (Liu et al., 2012).

Electrophilic Activation in Synthesis

- Research Use: The combination of benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride has been used for activating thioglycosides in synthesis, particularly at low temperatures. This process is valuable in the formation of diverse glycosidic linkages (Crich & Smith, 2001).

High Voltage and Safe Electrolytes for Batteries

- Research Use: Ionic liquids and sulfones, including N-butyl-methyl piperidinium bis(trifluoro-methylsulfonyl)imide, have been examined for use in lithium-ion batteries. This research focuses on improving lithium salts solvability, ionic conductivity, and electrode compatibility (Xiang et al., 2013).

Molecular Docking in Enzyme Inhibition Studies

- Research Use: Piperidine derivatives, including those with sulfonyl groups, have been synthesized and evaluated for enzyme inhibition activities. Molecular docking studies help understand the binding interactions with human proteins, demonstrating their potential as enzyme inhibitors (Khalid et al., 2014).

Propiedades

IUPAC Name |

4-methylsulfonyl-1-[4-(trifluoromethyl)phenyl]sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO4S2/c1-22(18,19)11-6-8-17(9-7-11)23(20,21)12-4-2-10(3-5-12)13(14,15)16/h2-5,11H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCLVJPGWDLOQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetamidophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2666661.png)

![1,7-dimethyl-8-(2-(4-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2666665.png)

![N-[4-(3,4,6,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]prop-2-enamide](/img/structure/B2666680.png)

![6-butyl-3-{[4-(2,3-dimethylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2666682.png)